N-(2-morpholinoethyl)-4-(phenylsulfonyl)-2-(m-tolyl)oxazol-5-amine

Description

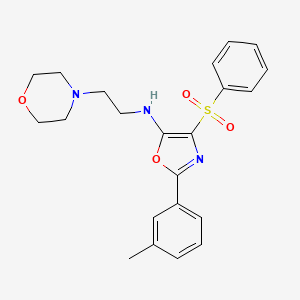

N-(2-morpholinoethyl)-4-(phenylsulfonyl)-2-(m-tolyl)oxazol-5-amine is a heterocyclic compound featuring an oxazole core substituted with a phenylsulfonyl group at position 4, a meta-methylphenyl (m-tolyl) group at position 2, and a morpholinoethylamine moiety at position 3. This structure combines aromatic, sulfonyl, and morpholine functionalities, which are common in bioactive molecules targeting enzymes like lipoxygenases or kinases.

Properties

IUPAC Name |

4-(benzenesulfonyl)-2-(3-methylphenyl)-N-(2-morpholin-4-ylethyl)-1,3-oxazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O4S/c1-17-6-5-7-18(16-17)20-24-22(30(26,27)19-8-3-2-4-9-19)21(29-20)23-10-11-25-12-14-28-15-13-25/h2-9,16,23H,10-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKPYFJHYIOOHIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NC(=C(O2)NCCN3CCOCC3)S(=O)(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-morpholinoethyl)-4-(phenylsulfonyl)-2-(m-tolyl)oxazol-5-amine typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:

Formation of the Oxazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Phenylsulfonyl Group: This can be achieved through sulfonylation reactions using reagents like sulfonyl chlorides.

Attachment of the Morpholinoethyl Group: This step often involves nucleophilic substitution reactions where the morpholine ring is introduced.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve:

Catalysts: Use of specific catalysts to enhance reaction rates.

Temperature and Pressure Control: Precise control of temperature and pressure to favor desired reactions.

Purification Techniques: Methods such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-morpholinoethyl)-4-(phenylsulfonyl)-2-(m-tolyl)oxazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Oxidation: May lead to the formation of sulfoxides or sulfones.

Reduction: Can result in the formation of amines or alcohols.

Substitution: Products vary widely based on the substituents introduced.

Scientific Research Applications

N-(2-morpholinoethyl)-4-(phenylsulfonyl)-2-(m-tolyl)oxazol-5-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(2-morpholinoethyl)-4-(phenylsulfonyl)-2-(m-tolyl)oxazol-5-amine exerts its effects involves interactions with specific molecular targets. These may include:

Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

Receptor Binding: It may bind to specific receptors, modulating cellular responses.

Signal Transduction Pathways: The compound can influence signal transduction pathways, leading to changes in cell behavior.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle and Substituent Variations

The oxazole core is shared across several compounds in the evidence. Key differences arise in substituent patterns:

- Compound 28 (5-(Benzylamino)-2-(naphthalen-1-yl)oxazole-4-carbonitrile TFA): Features a naphthyl group at position 2 and a benzylamino-cyano group at position 4.

- Compound 7 (N-Methyl-5-(2-((4-methyl-3-(morpholinosulfonyl)phenyl)amino)pyrimidin-4-yl)-4-phenylthiazol-2-amine): Contains a pyrimidine-thiazole hybrid core with a morpholinosulfonyl group. Its 99% purity and RP-HPLC retention times (11.34–11.78 min) highlight stability and hydrophobicity compared to the target compound’s phenylsulfonyl group .

- 4-((4-Chlorophenyl)sulfonyl)-N-(furan-2-ylmethyl)-2-(m-tolyl)oxazol-5-amine (): Shares the m-tolyl and sulfonyl motifs but substitutes the morpholinoethylamine with a furanylmethyl group, likely reducing solubility and altering steric interactions .

Functional Group Impact on Physicochemical Properties

- Morpholino vs. Non-Morpholino Amines: The morpholinoethyl group in the target compound may enhance water solubility compared to benzylamino (Compound 28) or furanylmethyl () substituents. However, morpholinosulfonyl groups (Compound 7) introduce stronger electron-withdrawing effects .

- Sulfonyl vs. Sulfanyl Groups : The phenylsulfonyl group in the target compound contrasts with the sulfanyl group in 5-[(2-chloro-4-fluorophenyl)methylsulfanyl]-N-(2-fluorophenyl)-1,3,4-thiadiazol-2-amine (). Sulfonyl groups typically increase metabolic stability but reduce membrane permeability compared to sulfanyl groups .

Data Tables

Table 1: Structural and Physicochemical Comparison

Table 2: Functional Group Influence on Properties

Research Findings and Implications

- Synthetic Feasibility: The synthesis of N-methyl-5-(naphthalen-1-yl)oxazol-2-amine (Compound 33) via LHMDS-mediated reactions () suggests that the target compound’s morpholinoethyl group could be introduced using similar amine alkylation strategies .

- Biological Optimization : Substituting the oxazole core with thiazole (Compound 7) or thiadiazole () alters ring electronics and binding affinities. The target compound’s oxazole core may balance aromatic stacking and hydrogen-bonding interactions .

Biological Activity

N-(2-morpholinoethyl)-4-(phenylsulfonyl)-2-(m-tolyl)oxazol-5-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including cytotoxicity, mechanism of action, and therapeutic applications, supported by data tables and relevant research findings.

- Molecular Formula : C18H22N2O3S

- Molecular Weight : 350.44 g/mol

- IUPAC Name : this compound

The compound's biological activity is primarily attributed to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation. Research indicates that it may act as a potent inhibitor of the protein kinase B (AKT) signaling pathway, which is crucial in regulating cell survival and growth. By modulating this pathway, the compound can induce apoptosis in cancer cells.

In Vitro Analysis

Cytotoxicity assays have been conducted on various cancer cell lines to evaluate the compound's effectiveness. The following table summarizes the IC50 values obtained from these studies:

These results indicate that this compound exhibits significant cytotoxic effects against these cancer cell lines, with the lowest IC50 value observed in HT-29 cells.

Case Studies

- Breast Cancer Study : A study involving MDA-MB-231 cells demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability, with apoptosis confirmed through annexin V staining and flow cytometry analysis.

- Colon Cancer Study : In HT-29 cells, the compound was shown to disrupt mitochondrial membrane potential, leading to increased reactive oxygen species (ROS) production and subsequent cell death.

- Lung Cancer Study : The A549 cell line exhibited sensitivity to the compound, with significant alterations in cell cycle distribution observed, particularly an increase in sub-G1 phase cells indicative of apoptosis.

Research Findings

Recent research has highlighted the potential of this compound as a therapeutic agent. Its ability to inhibit tumor growth in vivo was demonstrated in xenograft models where treated tumors showed reduced volume compared to controls.

Table of Research Findings

| Study | Findings |

|---|---|

| Cytotoxicity against MDA-MB-231 | Induced apoptosis via AKT pathway inhibition |

| Effects on HT-29 cells | Increased ROS levels and mitochondrial dysfunction |

| In vivo efficacy | Significant reduction in tumor size in xenograft models |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.